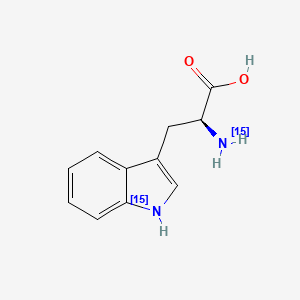

L-Tryptophan-15N2

Overview

Description

L-Tryptophan-15N2 is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. The compound is labeled with two nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tryptophan-15N2 can be synthesized through the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-Tryptophan. This process typically involves the use of microorganisms or enzymatic reactions that can incorporate the labeled nitrogen into the amino acid structure .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing nitrogen-15 labeled substrates, allowing for the incorporation of the isotope into the amino acid during biosynthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan-15N2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde.

Reduction: Reduction reactions can convert this compound into compounds like tryptamine.

Substitution: Substitution reactions can occur at the indole ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Tryptamine, 5-hydroxytryptophan.

Substitution: Halogenated tryptophan derivatives, alkylated tryptophan derivatives.

Scientific Research Applications

Proteomic Applications

L-Tryptophan-15N2 is widely utilized in quantitative proteomic studies. Stable isotopic labeling allows researchers to track the incorporation of this amino acid into proteins, facilitating the analysis of protein dynamics and interactions.

Case Study: Protein Turnover Analysis

A study by Becker (2008) discusses the use of stable isotopic labeling for quantitative proteomic applications. The incorporation of this compound into proteins enables researchers to measure protein turnover rates and understand metabolic pathways more effectively. This method has been applied to investigate various biological systems, including mammalian cell cultures and animal models .

Metabolomics Research

Metabolomics involves the comprehensive analysis of metabolites in biological samples. This compound serves as a valuable tracer in studies examining metabolic pathways involving tryptophan and its derivatives.

Case Study: Tryptophan Metabolism in Animals

Research conducted by Sano et al. (2018) utilized this compound to study its metabolic fate in rat plasma. The authors developed a method for detecting labeled tryptophan and its metabolites, including serotonin and kynurenine, using gas chromatography-mass spectrometry (GC-MS). This approach provided insights into the metabolic pathways of tryptophan, highlighting its importance in neurotransmitter synthesis and potential implications for mental health disorders .

Nutritional Studies

This compound has been employed in nutritional research to assess the bioavailability and effects of tryptophan-rich diets on human health.

Case Study: Dietary Tryptophan and Mood

A study highlighted by PMC (2018) examined the effects of dietary tryptophan on mood and cognitive function. Participants consuming tryptophan-rich foods showed improved mood states, attributed to increased serotonin levels derived from tryptophan metabolism. The use of this compound allowed researchers to quantify the uptake of this amino acid into various tissues, further elucidating its role in psychological well-being .

Animal Feed Applications

The incorporation of this compound into animal feed has been investigated to enhance growth performance and health outcomes in livestock.

Case Study: Tryptophan Fortification in Pigs

A study explored the effects of L-Tryptophan supplementation on growth performance in pigs. Results indicated that pigs receiving tryptophan-fortified diets exhibited better growth rates and feed efficiency compared to those on standard diets. The use of this compound enabled precise tracking of amino acid absorption and utilization within the animal's metabolism .

Environmental Sustainability

Research has also focused on the environmental impact of producing L-Tryptophan, including its role as a platform chemical for synthesizing various bioactive compounds.

Case Study: Sustainable Production Methods

A recent study analyzed the sustainability of L-Tryptophan production through microbial fermentation processes. By utilizing genetically engineered microorganisms, researchers have been able to produce L-Tryptophan more efficiently while minimizing environmental impacts. The findings emphasize the potential for sustainable practices in amino acid production, aligning with global efforts towards greener agricultural practices .

Mechanism of Action

L-Tryptophan-15N2 exerts its effects primarily through its role as a precursor to serotonin and melatonin. The compound is metabolized in the body to produce these neurotransmitters, which are involved in regulating mood, sleep, and other physiological processes. The labeled nitrogen atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.

L-Tryptophan-1-13C: Labeled with carbon-13 at the alpha carbon position.

L-Tryptophan-15N: Labeled with a single nitrogen-15 isotope.

Uniqueness

L-Tryptophan-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable for detailed studies of protein structure and metabolism .

Biological Activity

L-Tryptophan-15N2 is a stable isotope-labeled form of the essential amino acid L-Tryptophan, which plays a crucial role in various biological processes. This compound is not only vital for protein synthesis but also serves as a precursor for several important metabolites, including serotonin, melatonin, and kynurenine. The incorporation of nitrogen-15 isotopes allows for advanced metabolic studies, particularly in understanding the pathways and effects of tryptophan metabolism in biological systems.

Metabolism Pathways

L-Tryptophan undergoes extensive metabolism within the body, primarily through three significant pathways:

- Kynurenine Pathway (KP) : This pathway is crucial for immune regulation and neurotransmitter synthesis. L-Tryptophan is converted into kynurenine and its derivatives, which have been implicated in various neurological and psychiatric disorders.

- Serotonin Production : More than 90% of serotonin is synthesized in the gastrointestinal tract from L-Tryptophan. This process is facilitated by the enzyme tryptophan hydroxylase (TPH), which is modulated by gut microbiota.

- Melatonin Synthesis : Serotonin can further be converted into melatonin, a hormone that regulates circadian rhythms and has anti-inflammatory properties.

Research Findings

Recent studies have highlighted the importance of this compound in understanding these metabolic pathways:

- Isotope Tracing Studies : Research utilizing this compound has demonstrated its utility in tracing metabolic pathways in animal models. For example, Sano et al. developed a method to detect 15N-labeled tryptophan and its metabolites in rat plasma using gas chromatography/mass spectrometry (GC/MS). This technique facilitated insights into the dynamics of tryptophan metabolism over time, particularly during pregnancy .

- Gut Microbiota Interaction : The metabolism of L-Tryptophan by gut microbiota leads to the production of various indole derivatives that can influence host physiology. These interactions are critical for maintaining gut health and modulating immune responses .

Case Studies

Several case studies have explored the implications of altered L-Tryptophan metabolism:

- Psychiatric Disorders : Alterations in tryptophan metabolism have been linked to conditions such as depression and anxiety. The balance between serotonin and kynurenine production is particularly relevant, as increased kynurenine levels may contribute to neuroinflammation .

- Metabolic Disorders : In metabolic syndrome, changes in tryptophan metabolism can affect insulin sensitivity and inflammation. Studies have shown that supplementation with L-Tryptophan can improve metabolic outcomes by enhancing serotonin levels .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can L-Tryptophan-<sup>15</sup>N2 be distinguished analytically from unlabeled L-Tryptophan in experimental samples?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a mass spectrometry (MS) detector. The isotopic shift caused by <sup>15</sup>N incorporation alters the mass-to-charge ratio (m/z) of the molecule, enabling differentiation. For example, L-Tryptophan-<sup>15</sup>N2 (molecular weight: 206.21 g/mol) will show a distinct peak compared to unlabeled L-Tryptophan (204.22 g/mol) in MS spectra. Calibration curves using standards of known isotopic purity (e.g., 95–99 atom % <sup>15</sup>N) are critical for quantification .

Q. What are the primary applications of L-Tryptophan-<sup>15</sup>N2 in metabolic studies?

- Methodological Answer : L-Tryptophan-<sup>15</sup>N2 serves as a tracer in isotopic labeling experiments to study:

- Protein turnover rates : Incorporation into newly synthesized proteins via cell cultures or animal models.

- Tryptophan metabolic pathways : Tracking nitrogen redistribution in kynurenine or serotonin biosynthesis.

Experimental protocols require optimizing isotopic enrichment levels (e.g., ≥95 atom % <sup>15</sup>N) and validating incorporation efficiency using techniques like nuclear magnetic resonance (NMR) or liquid chromatography-tandem MS (LC-MS/MS) .

Q. How should L-Tryptophan-<sup>15</sup>N2 be stored to ensure stability in long-term studies?

- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent degradation. Pre-dissolve aliquots in sterile, pH-adjusted buffers (e.g., phosphate-buffered saline) if frequent use is anticipated. Monitor purity periodically via HPLC to detect decomposition byproducts like oxindolylalanine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isotopic incorporation efficiencies of L-Tryptophan-<sup>15</sup>N2 across different biological systems?

- Methodological Answer : Discrepancies often arise from variations in:

- Cell permeability : Use transporters (e.g., LAT1) or membrane-disruption methods (e.g., electroporation) to enhance uptake.

- Metabolic dilution : Account for endogenous unlabeled tryptophan pools via kinetic modeling.

Validate findings using triangulation (e.g., cross-referencing MS data with <sup>15</sup>N-NMR and enzyme activity assays) and replicate experiments in multiple model systems (e.g., E. coli, mammalian cell lines) .

Q. What experimental design considerations are critical for using L-Tryptophan-<sup>15</sup>N2 in protein turnover studies?

- Methodological Answer :

- Dose optimization : Conduct pilot studies to determine the minimal effective concentration that avoids isotopic toxicity or feedback inhibition.

- Time-resolved sampling : Collect samples at staggered intervals to capture dynamic incorporation rates.

- Control groups : Include unlabeled controls and samples spiked with <sup>13</sup>C-labeled amino acids to isolate <sup>15</sup>N-specific signals.

Use stable isotope probing (SIP) combined with proteomic fractionation to trace <sup>15</sup>N into specific protein cohorts .

Q. How can researchers address challenges in quantifying low-abundance <sup>15</sup>N-labeled metabolites in complex biological matrices?

- Methodological Answer :

- Sample preparation : Deproteinize samples using cold acetone precipitation or ultrafiltration to reduce interference.

- Enrichment techniques : Employ solid-phase extraction (SPE) columns tailored for indole derivatives (e.g., Oasis HLB).

- Instrument sensitivity : Optimize MS parameters (e.g., collision energy, dwell time) and use high-resolution instruments (e.g., Q-TOF) to distinguish isotopic isomers.

Validate methods using spike-recovery experiments with internal standards like L-Tryptophan-<sup>13</sup>C11 .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing time-course data from <sup>15</sup>N-tracer experiments?

- Methodological Answer : Apply compartmental kinetic models (e.g., SAAM II software) to estimate turnover rates. Use Bayesian hierarchical models to account for biological variability and missing data. For reproducibility, adhere to NIH guidelines for preclinical research, including full disclosure of sample sizes, randomization, and blinding protocols .

Q. How can researchers ensure the reliability of isotopic purity data reported for L-Tryptophan-<sup>15</sup>N2?

- Methodological Answer : Cross-validate supplier certificates of analysis (CoA) with in-house tests:

- Elemental analysis (EA) : Measure %N and isotopic composition.

- Isotope ratio MS (IRMS) : Quantify <sup>15</sup>N/<sup>14</sup>N ratios with precision ≤0.1‰.

Disclose all validation steps in supplementary materials to enhance transparency .

Q. Safety and Compliance

Q. What safety protocols are essential when handling L-Tryptophan-<sup>15</sup>N2 in laboratory settings?

- Methodological Answer : Follow Regulation (EU) 2015/830 guidelines:

- Use fume hoods for weighing powdered forms to avoid inhalation.

- Decontaminate spills with 70% ethanol and report incidents per institutional biosafety protocols.

While no specific chemical safety assessment is mandated for this compound, generic risk assessments for amino acids apply (e.g., irritation controls) .

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-BGQAPUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584319 | |

| Record name | L-(~15~N_2_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204634-20-8 | |

| Record name | L-(~15~N_2_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.